molecular formula C5H5ClN2O2S B2828634 3-Chloropyridine-2-sulfonamide CAS No. 96009-29-9

3-Chloropyridine-2-sulfonamide

Cat. No.: B2828634
CAS No.: 96009-29-9
M. Wt: 192.62
InChI Key: GKUCJXBCPCCSDU-UHFFFAOYSA-N
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Description

3-Chloropyridine-2-sulfonamide is a chemical compound belonging to the class of sulfonamides. It features a pyridine ring substituted with a chlorine atom at the 3-position and a sulfonamide group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

3-Chloropyridine-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, they bind to the active site of dihydropteroate synthetase, inhibiting the enzyme and preventing the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency in folic acid . As folic acid is necessary for DNA synthesis, its deficiency hampers the replication and growth of bacteria .

Pharmacokinetics

Sulfonamides in general are known for their high oral bioavailability and wide distribution in the body . They are also known to be metabolized in the liver and excreted in the urine .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the compound prevents bacteria from producing the DNA they need to replicate . This leads to a decrease in the number of bacteria, helping to control bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the effectiveness of the compound, as PABA competes with the drug for binding to dihydropteroate synthetase . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution

Biochemical Analysis

Biochemical Properties

3-Chloropyridine-2-sulfonamide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been found to inhibit the growth of some renal and non-small cell lung cancer cell lines . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit the growth of certain cancer cell lines suggests that it may have significant effects on cellular proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . The compound can also have effects on its localization or accumulation within cells .

Subcellular Localization

It is possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropyridine-2-sulfonamide can be synthesized through several methods. One common approach involves the chlorination of pyridine-2-sulfonamide using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions. The reaction typically requires heating and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyridine-2-sulfonamide undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine-2,3-dione derivatives.

  • Reduction: Reduction reactions can lead to the formation of 3-chloropyridine-2-sulfonic acid.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine or sulfonamide positions, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine-2,3-dione derivatives.

  • Reduction: 3-chloropyridine-2-sulfonic acid.

  • Substitution: Various substituted pyridine-2-sulfonamides.

Scientific Research Applications

3-Chloropyridine-2-sulfonamide has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Chloropyridine-3-sulfonamide

  • 2-Chloropyridine-3-sulfonamide

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Properties

IUPAC Name

3-chloropyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUCJXBCPCCSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The halopyridine sulfonamide of the present invention is prepared in a two-step process. In step one, benzyl mercaptan is dissolved in a solvent such as dimethylformamide or dimethylsulfoxide, mixed with 2,3-dichloropyridine and heated at about 50°-100° C. for about 2-6 hours. The residue is taken up in a solvent and distilled to give the resulting product, 3-chloro-2-(phenylmethyl)thio)pyridine. In step two, the halophenylmethylthiopyridine prepared in step one is converted by oxidative chlorination to a halopyridine sulfonyl chloride upon exposure to chlorine. The resulting sulfonyl chloride compound is reacted with aqueous ammonia for about 16 hours. The mixture is then acidified to a pH of about 5 and extracted with a suitable solvent, preferably ethyl acetate, and dried for 3-5 hours to yield the novel product, 3-chloro-2-pyridine sulfonamide. The product of the present invention is a colorless, needle-like, crystalline solid with a melting point of 128°-130° C. It is soluble in the usual organic solvents and in warm water.
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halopyridine sulfonyl chloride
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Synthesis routes and methods II

Procedure details

53.0 Grams (0.225 mole) of 3-chloro-2-((phenylmethyl)thio)pyridine were added to 250 ml of acetic acid containing 16.2 grams (0.90 mole) of water. The mixture was cooled in an ice bath and passed in a stream of chlorine at 10°-15° C. for 31/2 hours. The resulting cold acetic acid solution was poured, with stirring, into a mixture of 180 grams (2.2 moles) of sodium acetate, 500 ml water and 250 grams crushed ice. (The sodium acetate converts the 3-chloro-2-pyridine sulfonyl chloride present as the hydrochloride, into free 3-chloro-2-pyridine sulfonyl chloride.) The resulting mixture was extracted with methylene chloride, washed with water, and dried over anhydrous sodium sulfate. The methylene chloride extract was evaporated to 150 ml and cooled to -30° C. in a dry ice bath.
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